2-bromo-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C10H7BrN2OS. It features a benzamide core substituted with a bromine atom and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Electrophilic substitution: Formation of halogenated or nitrated derivatives.
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Scientific Research Applications
2-bromo-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is investigated for its biological activities, such as enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiazole ring and bromine atom play crucial roles in its interaction with molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3-thiazole: A simpler compound with similar reactivity but lacking the benzamide moiety.
N-(1,3-thiazol-2-yl)benzamide: Similar structure but without the bromine atom, leading to different reactivity and biological activity.
2-chloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
Uniqueness
2-bromo-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both the bromine atom and the thiazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
299928-00-0 |
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Molecular Formula |
C10H7BrN2OS |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) |
InChI Key |
YCZBQJREEOWUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)Br |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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